1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2,2-diphenylethanone
Description
Properties
Molecular Formula |
C25H32N2O |
|---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-[4-(3-methylcyclohexyl)piperazin-1-yl]-2,2-diphenylethanone |
InChI |
InChI=1S/C25H32N2O/c1-20-9-8-14-23(19-20)26-15-17-27(18-16-26)25(28)24(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-7,10-13,20,23-24H,8-9,14-19H2,1H3 |
InChI Key |
RYYHMGASSLYPIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution
The 3-methylcyclohexyl group is introduced via alkylation of piperazine using 3-methylcyclohexyl halides (e.g., bromide or chloride). In a representative procedure, piperazine reacts with 3-methylcyclohexyl bromide in dimethylformamide (DMF) at 110°C for 4.5 hours, using potassium carbonate as a base. This method achieves 86–93% yield after purification by silica gel chromatography.
Reaction conditions:
Reductive Amination
Alternative routes employ reductive amination of 3-methylcyclohexanone with piperazine. Sodium cyanoborohydride (NaBH3CN) in methanol at room temperature for 12 hours affords the intermediate in 78% yield . This method avoids harsh conditions but requires careful pH control (pH 6–7 using acetic acid).
Acylation with 2,2-Diphenylacetyl Chloride
Schotten-Baumann Reaction
The 4-(3-methylcyclohexyl)piperazine undergoes acylation with 2,2-diphenylacetyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF). Triethylamine (TEA) is added to scavenge HCl, and the reaction proceeds at 0°C to room temperature for 1–2 hours. Yields reach 85–90% after aqueous workup and recrystallization from methanol/diethyl ether.
Optimized conditions:
Solvent-Free Acylation
Recent advancements utilize solvent-free conditions with microwave irradiation (100°C, 15 minutes), achieving 92% yield and reducing reaction time. This method minimizes solvent waste and improves atom economy.
Reaction Optimization and Challenges
Regioselectivity Control
Piperazine’s two amine groups pose a risk of over-alkylation or diacylation. Using a 1:1 molar ratio of 3-methylcyclohexyl halide to piperazine ensures mono-substitution. For acylation, a slight excess of 2,2-diphenylacetyl chloride (1.1 equiv) drives the reaction to completion.
Purification Strategies
-
Column chromatography : Silica gel with eluents such as 2.5% methanol in dichloromethane.
-
Recrystallization : Methanol/diethyl ether mixtures yield high-purity crystals (>99% by HPLC).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms purity >98%.
Industrial-Scale Considerations
-
Cost efficiency : 3-Methylcyclohexyl bromide is preferred over iodide due to lower cost.
-
Safety : Dichloromethane is replaced with ethyl acetate in large-scale reactions to reduce toxicity.
-
Catalysis : Palladium-catalyzed coupling for cyclohexyl introduction is under investigation to improve yields .
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2,2-diphenylethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2,2-diphenylethanone has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2,2-diphenylethanone involves its interaction with specific molecular targets and pathways. Piperazine derivatives often act on neurotransmitter receptors, such as dopamine and serotonin receptors, which are involved in various physiological processes . The compound may exert its effects by binding to these receptors and modulating their activity, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Substituent Analysis
The following table highlights key structural differences between the target compound and similar piperazine derivatives:
*Estimated based on similar compounds in .
Key Observations:
- Substituent Effects : The target compound’s 3-methylcyclohexyl group introduces conformational rigidity and lipophilicity compared to aromatic substituents (e.g., 3-chlorobenzoyl in ). This may enhance blood-brain barrier penetration .
Physical Properties:
- Lipophilicity : Cyclohexyl and diphenyl groups (target compound) increase logP values compared to polar substituents like pyrazole or isoxazole .
- Melting Points: Diphenylethanone derivatives often exhibit high melting points (e.g., 174–180°C for 1-(4-hydroxyphenyl)-2,2-diphenylethanone ), suggesting crystalline stability.
Pharmacological Implications
While direct activity data are absent, structural analogs provide clues:
Q & A
Q. What established synthetic routes are available for 1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2,2-diphenylethanone, and what parameters critically influence yield?
The synthesis typically involves multi-step reactions, including acylation of the piperazine core and subsequent coupling with diphenylethanone derivatives. Key steps include:
- Acylation : Use of acyl chlorides or activated esters under inert atmospheres (e.g., nitrogen) in solvents like dichloromethane or DMF .
- Ether Formation : Requires nucleophilic substitution with temperature control (0–5°C to room temperature) to prevent side reactions .
- Purification : Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the final product .
Critical parameters include solvent polarity, catalyst selection (e.g., triethylamine for acid scavenging), and reaction time optimization .
Q. What spectroscopic and crystallographic methods are recommended for structural confirmation?
- NMR (¹H/¹³C) : Assign signals for the piperazine ring (δ 2.5–3.5 ppm for N–CH₂ groups) and aromatic protons (δ 7.0–7.5 ppm) .
- X-ray Crystallography : Resolve stereochemistry of the 3-methylcyclohexyl group and confirm ketone positioning .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Q. Which in vitro assays are suitable for preliminary neuropharmacological screening?
- Radioligand Binding Assays : Target serotonin (5-HT₁A) or dopamine (D₂) receptors, using cell membranes expressing human receptors .
- Functional cAMP Assays : Measure GPCR activity via luciferase-based reporters in transfected HEK293 cells .
- Cytotoxicity Screening : Use SH-SY5Y neuronal cells to rule out nonspecific toxicity at therapeutic concentrations .
Advanced Research Questions
Q. How can the acylation step be optimized to minimize by-products?
- Catalyst Screening : Test alternatives to DCC (e.g., EDC·HCl or HOBt) to reduce racemization .
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) for improved solubility and reaction kinetics .
- In Situ Monitoring : Use FT-IR or HPLC to track acyl intermediate formation and adjust stoichiometry dynamically .
Q. How should discrepancies in reported biological activity data be resolved?
- Cross-Validation : Replicate assays in orthogonal systems (e.g., radioligand vs. functional assays) .
- Structural Reanalysis : Verify compound purity (HPLC ≥95%) and confirm stereochemistry via X-ray or NOESY .
- Meta-Analysis : Compare datasets using standardized protocols (e.g., IC₅₀ normalization across studies) .
Q. What experimental design is recommended for long-term stability studies?
- Accelerated Aging : Expose the compound to 40°C/75% RH for 6 months, with periodic HPLC analysis for degradation products (e.g., hydrolyzed ketones) .
- Photostability Testing : Use ICH Q1B guidelines with UV light exposure (320–400 nm) to assess photodegradation .
- Solution Stability : Monitor pH-dependent degradation in buffers (pH 1–10) using LC-MS to identify labile functional groups .
Q. How can mechanistic studies elucidate enzyme inhibition pathways?
- Kinetic Assays : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots using purified enzymes (e.g., cytochrome P450 isoforms) .
- Molecular Dynamics Simulations : Model ligand-enzyme interactions (e.g., docking to CYP3A4 active site) to identify critical binding residues .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Q. What strategies enhance SAR studies for this compound class?
- Functional Group Substitution : Synthesize analogs with varied substituents on the diphenylethanone moiety (e.g., electron-withdrawing groups) and test receptor selectivity .
- Bioisosteric Replacement : Replace the piperazine ring with morpholine or thiomorpholine to assess pharmacokinetic improvements .
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic features with activity .
Methodological Guidelines
Q. Computational Modeling Approaches for Target Prediction
Q. Safety Protocols for Handling and Storage
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM) .
- Storage : Keep the compound desiccated at –20°C in amber vials to prevent hygroscopic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
